Methyl 6-(chloromethyl)nicotinate
Overview
Description
“Methyl 6-(chloromethyl)nicotinate” is a chemical compound with the CAS Number: 49668-90-8 . It has a molecular weight of 185.61 and its IUPAC name is this compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 185.61 .Scientific Research Applications
Synthesis in Medicinal Chemistry
Methyl 6-(chloromethyl)nicotinate has been utilized in the synthesis of various chemical compounds. For instance, it is an intermediate in the synthesis of novel anti-infective agents. A notable example is its role in the trifluoromethylation of an aryl iodide, which is a key step in creating cost-effective and safe pharmaceutical intermediates (Mulder et al., 2013).
Pharmacological Research
Research on methyl nicotinate, a related compound, has shown significant antinociceptive (pain-relieving) activity. This was demonstrated in experiments using the acetic acid-induced writhing and the hot plate test in mice, suggesting its potential in pain management (Erharuyi et al., 2015).
Dermatological Studies
The compound has been studied in dermatology, particularly in assessing skin sensitivity. For example, the cutaneous penetration of methyl nicotinate was investigated to understand its effect on individuals with sensitive skin compared to those with normal skin. This research can provide insights into skin reactions and penetration of similar chemicals (Issachar et al., 1998).
Cancer Research
Methyl nicotinate derivatives have been examined in cancer research. One study revealed that overexpression of nicotinamide N-methyltransferase in cancers leads to the consumption of methyl units, affecting the methylation potential of cancer cells. This results in an altered epigenetic state, which could be pivotal in understanding and treating various cancers (Ulanovskaya et al., 2013).
Hematological Applications
Methyl nicotinate has been used in enhancing peripheral blood collection. A study demonstrated that the local application of methyl nicotinate solution can effectively and safely improve peripheral blood collection, which is particularly beneficial for patients with venous blood collection phobia or difficulties (Zhu et al., 2022).
Safety and Hazards
“Methyl 6-(chloromethyl)nicotinate” is classified as a hazardous compound. It has been assigned the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .
Future Directions
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotine, a synthetic nicotine analog, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . This suggests that there could be potential future directions for “Methyl 6-(chloromethyl)nicotinate” in similar applications.
Mechanism of Action
Target of Action
Methyl 6-(chloromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary target of niacin and its derivatives is thought to involve peripheral vasodilation .
Mode of Action
This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Result of Action
The result of this compound’s action is primarily the relief of muscle and joint pain through its function as a rubefacient . By promoting local blood flow, it can help alleviate discomfort in these areas.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
methyl 6-(chloromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYKHVMBFFBZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571611 | |
Record name | Methyl 6-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49668-90-8 | |
Record name | Methyl 6-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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